5-Nitrosoquinolin-8-ol hydrochloride
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Overview
Description
5-Nitrosoquinolin-8-ol hydrochloride is a chemical compound derived from quinoline. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its nitroso group attached to the quinoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitrosoquinolin-8-ol hydrochloride can be synthesized by treating a solution of quinoline-8-ol in concentrated hydrochloric acid and water with sodium nitrite at low temperatures (0-4°C) in an ice-salt bath . This reaction results in the formation of 5-nitrosoquinolin-8-ol, which can then be converted to its hydrochloride salt.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Nitrosoquinolin-8-ol can undergo oxidation reactions to form 5-nitroquinolin-8-ol.
Substitution: It can undergo substitution reactions with primary aliphatic amines to form N-substituted 5-nitrosoquinolin-8-amines.
Common Reagents and Conditions:
Oxidation: Concentrated nitric acid (HNO3) at 17°C.
Reduction: Hydrazine hydrate over Pd/C.
Substitution: Primary aliphatic amines.
Major Products:
Oxidation: 5-Nitroquinolin-8-ol.
Reduction: 5-Aminoquinolin-8-ol.
Substitution: N-substituted 5-nitrosoquinolin-8-amines.
Scientific Research Applications
5-Nitrosoquinolin-8-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-nitrosoquinolin-8-ol hydrochloride involves the generation of reactive oxygen species (ROS) in cells. This oxidative stress leads to DNA damage and apoptosis in cancer cells . The compound targets flavin-dependent enzyme systems, leading to the production of superoxide, which contributes to its antiproliferative effects .
Comparison with Similar Compounds
5-Nitroso-8-quinolinol: Shares similar chemical properties and applications.
Nitroxoline: Known for its anti-angiogenic properties.
5-Chloroquinolin-8-yl phenylcarbamate: Another compound with anti-angiogenic activity.
Uniqueness: 5-Nitrosoquinolin-8-ol hydrochloride is unique due to its specific nitroso group, which imparts distinct chemical reactivity and biological activity. Its ability to generate ROS and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
5-nitrosoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8;/h1-5,12H;1H |
InChI Key |
XOBFMSKNOIOVNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=O.Cl |
Origin of Product |
United States |
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